molecular formula C13H10N2 B116024 5-(Pyridin-3-yl)-1h-indole CAS No. 144104-49-4

5-(Pyridin-3-yl)-1h-indole

Cat. No.: B116024
CAS No.: 144104-49-4
M. Wt: 194.23 g/mol
InChI Key: KOUOYJYRICGOSC-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine ring is a six-membered ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Pyridin-3-yl)-1h-indole are largely unknown due to the lack of experimental data. It can be inferred from its structure that it may interact with various enzymes, proteins, and other biomolecules. For instance, it might interact with cytochrome P450 enzymes involved in drug metabolism, as suggested by the interaction of a similar compound with Cytochrome P450 2A6 . The nature of these interactions could involve hydrogen bonding, van der Waals forces, or π-π stacking due to the presence of aromatic rings in the structure of this compound.

Metabolic Pathways

It is plausible that it could be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that it could interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed cross-coupling reaction between a 3-bromoindole and a pyridine derivative can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-2-yl)-1H-indole
  • 5-(Pyridin-4-yl)-1H-indole
  • 5-(Pyridin-3-yl)-2H-indole

Uniqueness

5-(Pyridin-3-yl)-1H-indole is unique due to the specific positioning of the pyridine ring at the 3-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-pyridin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUOYJYRICGOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566327
Record name 5-(Pyridin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-49-4
Record name 5-(Pyridin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 5-(pyridin-3-yl)-1H-indole-4,7-diones interact with IDO1 and what are the downstream effects of this interaction?

A1: The provided research abstract [] specifically focuses on the discovery of this compound-4,7-diones as IDO1 inhibitors. This suggests that the detailed mechanisms of interaction, downstream effects, and potential therapeutic implications are still under investigation. Further research is needed to elucidate the specific binding interactions, kinetic parameters of inhibition, and the consequences of IDO1 inhibition by these compounds on downstream signaling pathways and biological processes.

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